4-Naphthalen-1-yl-morpholine
Overview
Description
4-Naphthalen-1-yl-morpholine is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol It is a morpholine derivative where the morpholine ring is substituted with a naphthalene group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Naphthalen-1-yl-morpholine can be synthesized through a nickel-catalyzed amination of aryl chlorides. The procedure involves the reaction of 1-chloronaphthalene with morpholine in the presence of a nickel catalyst, phenylboronic acid pinacol ester, and sodium tert-butoxide in 2-methyltetrahydrofuran as the solvent . The reaction is carried out under a nitrogen atmosphere at 80°C for three hours, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of nickel catalysts and aryl chlorides is common in industrial organic synthesis, making this method feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Naphthalen-1-yl-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the naphthalene ring or the morpholine ring.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution on the naphthalene ring can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution on the morpholine ring can involve alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives.
Scientific Research Applications
4-Naphthalen-1-yl-morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Naphthalen-1-yl-morpholine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the morpholine ring can interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and gene expression is of particular interest .
Comparison with Similar Compounds
Similar Compounds
- 4-(9-phenyl-9H-carbazol-3-yl)morpholine
- 4-(dibenzo[b,d]furan-2-yl)morpholine
- N-methylmorpholine
- N-ethylmorpholine
Uniqueness
4-Naphthalen-1-yl-morpholine is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-naphthalen-1-ylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-13-12(4-1)5-3-7-14(13)15-8-10-16-11-9-15/h1-7H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXHOIHPGPHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375045 | |
Record name | 4-Naphthalen-1-yl-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98223-72-4 | |
Record name | 4-Naphthalen-1-yl-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.